MEI4 protein
Description
Properties
CAS No. |
146888-81-5 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Synonyms |
MEI4 protein |
Origin of Product |
United States |
Biological Functions and Roles of Mei4 Protein
MEI4 Protein's Integral Role in Meiotic DNA Double-Strand Break Formation
Meiotic recombination is initiated by the programmed induction of DNA double-strand breaks (DSBs), a process catalyzed by the protein SPO11. MEI4 is one of several other proteins essential for this crucial step. life-science-alliance.orgnih.govcapes.gov.brdoi.orgmdpi.com Studies in various organisms, including Saccharomyces cerevisiae and mice, have demonstrated the requirement of MEI4 for meiotic DSB formation. life-science-alliance.orgcapes.gov.brdoi.orgresearchgate.net
Initiation of Meiotic DNA Double-Strand Breaks by this compound
MEI4 is a key component of the machinery responsible for initiating meiotic DSBs. In S. cerevisiae, MEI4, along with REC114 and Mer2 (IHO1 in mammals), forms a complex that is essential for DSB formation. life-science-alliance.orgfrontiersin.orgembopress.org These proteins localize to chromosomes prior to DSB formation, suggesting a direct role in promoting DSB activity. life-science-alliance.orgfrontiersin.org The IHO1/MEI4/REC114 complex is considered a main component controlling the catalytic activity of SPO11/TOPOVIBL. life-science-alliance.org In mice, MEI4, IHO1, and REC114 co-localize on the axes of meiotic chromosomes and are essential for DSB formation. life-science-alliance.org The interaction between mouse REC114 and MEI4 is direct and requires conserved motifs. capes.gov.brdoi.org This complex formation is likely crucial for activating DSB formation in unsynapsed regions, which is vital for complete synapsis. uniprot.org
This compound as a Limiting Factor in DSB Formation
Evidence suggests that the level of axis-associated MEI4 can act as a limiting factor for the number of DSBs formed during meiosis. nih.govnih.govresearchgate.netbiologists.com A quantitative correlation has been observed between the amount of MEI4 associated with chromosome axes and the extent of DSB formation. nih.govnih.govresearchgate.net The number of cytologically detectable foci formed by the IHO1/MEI4/REC114 complex is on the same order as the number of measured DSB events, supporting the idea that this complex, including MEI4, could be a limiting factor. life-science-alliance.org The dynamic localization of MEI4, with its disappearance correlating with DSB repair and synapsis, further supports its role in regulating the timing and extent of DSB formation. nih.govnih.gov
This compound Association with Meiotic Chromosome Axes
MEI4 is consistently found to be localized on the axes of meiotic chromosomes, the proteinaceous structures that form the core of meiotic chromosomes during prophase I. life-science-alliance.orgnih.govcapes.gov.brdoi.orgnih.govresearchgate.net This localization is crucial for its function in DSB formation, as DSB repair also takes place on these axes. nih.govnih.gov
Localization Dynamics of this compound Foci During Meiotic Prophase
MEI4 is detected as multiple discrete foci on meiotic chromosome axes during the leptotene stage of meiotic prophase, the period when meiotic DSB formation occurs. life-science-alliance.orgnih.gov These foci are present even in the absence of SPO11 activity, indicating that MEI4 loading onto axes is independent of DSB catalysis. nih.govbiorxiv.org As meiotic prophase progresses into zygonema and pachytene, the number of MEI4 foci progressively decreases, and MEI4 becomes largely undetectable at pachynema. life-science-alliance.orgnih.govbiorxiv.org This decrease in MEI4 foci is directly correlated with the progression of synapsis between homologous chromosomes and with DSB repair. life-science-alliance.orgnih.gov MEI4 foci are specifically depleted from synapsed axes and are excluded from regions marked by DSB repair proteins like DMC1. life-science-alliance.orgdoi.orgnih.gov This dynamic localization suggests that the dissociation or removal of MEI4 from chromosome axes upon DSB repair and synapsis might contribute to the turning off of meiotic DSB formation. nih.govnih.gov
Requirements for this compound Axis Localization
The localization of MEI4 to meiotic chromosome axes is dependent on other meiotic proteins. In mice, the axis-associated protein HORMAD1 is required for proper MEI4 localization. nih.govnih.govresearchgate.netmousemine.org Additionally, MEI1, REC8, and RAD21L have been shown to be important for proper MEI4 localization. nih.govnih.govresearchgate.net While IHO1 is needed for MEI4 loading, IHO1 localization itself does not require REC114 or MEI4, suggesting a role for IHO1 in the recruitment of the other two proteins. life-science-alliance.org MEI4 and REC114 are also reciprocally required for their robust localization on chromosome axes. life-science-alliance.orgbiorxiv.org Although weak MEI4 foci can still be observed in the absence of REC114, and vice versa, the presence of both is necessary for wild-type levels of localization. life-science-alliance.orgbiorxiv.org
Table 1: Requirements for MEI4 Axis Localization in Mouse
| Required Protein | Effect on MEI4 Localization | Source |
| HORMAD1 | Required for MEI4 localization/stabilization | nih.govnih.govresearchgate.netmousemine.org |
| MEI1 | Important for proper MEI4 localization | nih.govnih.govresearchgate.net |
| REC8 | Important for proper MEI4 localization | nih.govnih.govresearchgate.net |
| RAD21L | Important for proper MEI4 localization | nih.govnih.govresearchgate.net |
| IHO1 | Needed for MEI4 loading | life-science-alliance.org |
| REC114 | Reciprocally required for robust MEI4 localization | life-science-alliance.orgbiorxiv.org |
Contributions of this compound to Meiotic Recombination
Table 2: Consequences of Mei4 Deficiency in Mouse Meiosis
| Meiotic Process | Effect in Mei4 Mutants | Source |
| DSB Formation | Deficient/Abolished | life-science-alliance.orgcapes.gov.brdoi.orgresearchgate.netresearchgate.netjax.org |
| Homologous Chromosome Association/Synapsis | Failure/Defects | researchgate.netresearchgate.netjax.org |
| Gametogenesis | Defects/Infertility | researchgate.netjax.org |
| Spermatocyte Progression | Arrest at zygotene-like stage | mdpi.comjax.org |
| Ovarian Follicles | Nearly complete loss at adulthood | jax.org |
This compound's Role in Chromosome Synapsis
Chromosome synapsis, the pairing of homologous chromosomes during meiotic prophase I, is a critical process for successful meiosis and subsequent accurate chromosome segregation mdpi.com. While MEI4 is primarily known for its role in DSB formation, studies, particularly in Saccharomyces cerevisiae, have indicated its involvement in chromosome synapsis. In mei4 mutant yeast strains, chromosomes form axial elements but fail to undergo proper synapsis nih.govnih.gov. This suggests that MEI4's contribution to DSB formation is intrinsically linked to or required for the progression of synapsis.
In mice, MEI4 localizes to discrete foci on meiotic chromosome axes nih.govdoi.org. These foci are most numerous during the leptotene stage, when chromosome axes develop, and their number decreases as prophase progresses into zygotene and pachytene, coinciding with DSB repair and synapsis nih.govuniprot.org. The disappearance of MEI4 foci from synapsed regions, while persisting on unsynapsed axes in Spo11 mutant mice, suggests that the progression of synapsis might contribute to the removal or disassembly of MEI4 from chromosome axes nih.govnih.gov. This dynamic localization highlights a close coordination between MEI4 activity, DSB formation, and the structural changes occurring during chromosome synapsis.
While MEI4 itself is not a direct structural component of the synaptonemal complex (SC), the protein structure that mediates synapsis, its presence and activity on chromosome axes are important for the proper execution of meiotic events that are coordinated with SC formation mdpi.comnih.gov. The interplay between MEI4 and chromosome axis components, such as HORMAD1, is crucial for MEI4 localization, further emphasizing the link between MEI4 function and chromosome structure during synapsis nih.govresearchgate.net.
This compound's Involvement in DNA Repair Pathways within Meiosis
MEI4 plays a central and evolutionarily conserved role in the initiation of meiotic homologous recombination by being essential for the formation of programmed DNA double-strand breaks (DSBs) nih.govdoi.orgnih.govebi.ac.uk. These DSBs are catalyzed by the SPO11 protein and are the initiating events for meiotic recombination, which is crucial for generating genetic diversity and ensuring proper chromosome segregation nih.govfrontiersin.org.
MEI4 functions as part of a complex, often referred to as the pre-DSB recombinosome or the MCD recombinosome complex, which includes REC114 and IHO1 (also known as MEI1 in mice) uniprot.orgresearchgate.netebi.ac.ukfrontiersin.orglife-science-alliance.org. This complex is thought to be required for activating DSB formation, particularly in unsynapsed regions uniprot.org. Studies in Saccharomyces cerevisiae have shown that Mei4, Rec114, and Mer2 form a complex required for meiotic DSB formation ebi.ac.uknih.gov. In mice, MEI4 and REC114 interact, and this interaction is important for MEI4 stability and robust localization life-science-alliance.orggenecards.org. The RMI complex (REC114, MEI4, and IHO1) localizes to axis-associated foci at leptonema, potentially restricting DSB formation near chromosome axes researchgate.net.
The quantitative correlation between the level of axis-associated MEI4 and DSB formation suggests that MEI4 could be a limiting factor for DSB formation nih.govresearchgate.netnih.gov. The association of MEI4 with chromosome axes is required for DSB formation, and its subsequent dissociation upon DSB repair is thought to contribute to the turning off of meiotic DSB formation nih.govresearchgate.netnih.gov.
While MEI4 is directly involved in the formation of DSBs, which initiate the homologous recombination repair pathway, it is not typically described as a core component of the subsequent DSB repair machinery itself, such as the proteins involved in strand exchange (like DMC1 and RAD51) or resolution of recombination intermediates plos.orgportlandpress.com. The low level of colocalization between MEI4 and DMC1 foci is consistent with their successive activities at DSB sites: MEI4 is involved in creating the break, while DMC1 is involved in the subsequent repair process nih.gov.
Research findings highlight the critical dependency of DSB formation on MEI4. For instance, Mei4 knockout mice are deficient in meiotic DSB formation, exhibiting phenotypes similar to Spo11 knockout mice doi.orgbiologists.comresearchgate.net. This underscores MEI4's indispensable role in initiating the DNA repair processes characteristic of meiosis.
Data on MEI4 localization dynamics during meiotic prophase illustrate its transient association with chromosome axes:
| Meiotic Stage | MEI4 Foci Localization | Relative Number of Foci |
| Leptotene | On chromosome axes | Highest |
| Zygotene | On chromosome axes | Decreases |
| Pachytene | On chromosome axes | Strongly Reduced |
This dynamic localization pattern is tightly coupled with the progression of DSB formation and repair.
Further research findings indicate the interactions of MEI4 with other proteins crucial for DSB formation and localization:
| Interacting Protein | Role/Complex Affiliation | Observed Interaction/Dependency | Organism Studied |
| SPO11 | Catalytic subunit for DSB formation | MEI4 required for SPO11-dependent DSB formation | Yeast, Mouse |
| REC114 | Component of pre-DSB complex | Forms a complex with MEI4; required for MEI4 stability | Yeast, Mouse |
| IHO1 (MEI1 in mouse) | Component of pre-DSB complex | Forms a complex with MEI4 and REC114; required for DSB formation | Mouse |
| HORMAD1 | Meiotic chromosome axis component | Required for MEI4 localization on axes | Mouse |
| MER2 | Component of pre-DSB complex | Forms a complex with Mei4 and Rec114 | Saccharomyces cerevisiae |
| REC8, RAD21L | Cohesin components/Axis-associated | Important for proper MEI4 localization | Mouse |
These interactions underscore MEI4's function as a key regulatory and structural component within the complex machinery responsible for initiating meiotic recombination via DSB formation on the chromosome axes.
Molecular Mechanisms and Regulatory Pathways of Mei4 Protein
Formation and Architecture of MEI4 Protein-Containing Complexes
MEI4 does not act in isolation; its function is intrinsically linked to its association with other proteins to form larger molecular machines. These complexes are central to the initiation of meiotic recombination by facilitating the creation of programmed DNA double-strand breaks (DSBs).
The MEI4-REC114-IHO1 (RMM/MCD Recombinosome) Complex
A primary functional unit involving MEI4 is the MEI4-REC114-IHO1 complex, often referred to as the RMM complex (for REC114, MEI4, Mer2) in yeast or the MCD recombinosome in mammals. genecards.orguniprot.org This tripartite complex is evolutionarily conserved and plays an indispensable role in the formation of meiotic DSBs. life-science-alliance.orgebi.ac.uk In mice, REC114, MEI4, and IHO1 (the ortholog of yeast Mer2) colocalize on the axes of meiotic chromosomes. life-science-alliance.org The formation of this complex is a prerequisite for the catalytic activity of the SPO11-TOPOVIBL complex, which is directly responsible for generating DSBs. embopress.orgnih.gov
The assembly of the RMM complex on chromosome axes is a hierarchical process. IHO1 appears to be a key scaffold protein, as its association with the chromosome axis is independent of MEI4 and REC114. life-science-alliance.org In contrast, the localization of both MEI4 and REC114 to the chromosome axes is dependent on IHO1. life-science-alliance.org This suggests that IHO1 acts as a platform to recruit the REC114-MEI4 subcomplex to the sites of future DSB formation. life-science-alliance.orgnih.gov
Stoichiometry and Assembly of this compound Within Complexes
Biochemical and biophysical analyses have shed light on the stoichiometry of the MEI4-containing complexes. The core interaction involves MEI4 and REC114, which form a stable subcomplex. life-science-alliance.orgnih.gov Studies have shown that two molecules of REC114 interact with one molecule of MEI4, forming a 2:1 heterotrimer. embopress.orgnih.gov This heterotrimer can further dimerize to form a larger 4:2 complex. embopress.orgnih.govembopress.org This dimerization is concentration-dependent. embopress.org
Direct Protein-Protein Interactions of this compound
The function of MEI4 is defined by its direct physical interactions with other proteins. These interactions are fundamental to the assembly and regulation of the meiotic recombination machinery.
Interaction with REC114 Protein
The interaction between MEI4 and REC114 is a cornerstone of the RMM complex. This interaction is direct and stable, as demonstrated by in vitro pull-down assays and co-immunoprecipitation from spermatocytes. life-science-alliance.org The N-terminal domain of MEI4 is essential for this interaction, while the C-terminal domain of REC114 mediates the binding. genecards.orguniprot.orglife-science-alliance.org This interaction is not only crucial for complex formation but is also required for the stability of the this compound itself. genecards.orguniprot.org The formation of the REC114-MEI4 complex is a highly conserved feature from yeast to mammals. nih.govnih.gov
Interaction with IHO1 (Mer2) Protein
MEI4 also interacts with IHO1, the mammalian ortholog of the yeast Mer2 protein. genecards.orguniprot.org While the REC114-MEI4 interaction is well-characterized as a stable subcomplex, the association with IHO1 completes the formation of the functional RMM/MCD recombinosome. embopress.org IHO1 interacts directly with the Pleckstrin homology (PH) domain of REC114. embopress.orgnih.gov This interaction is critical for the recruitment of the REC114-MEI4 subcomplex to the chromosome axes. life-science-alliance.org Interestingly, the interaction of REC114 with IHO1 is mutually exclusive with its binding to other meiotic factors like ANKRD31 and TOPOVIBL, suggesting that REC114 may act as a regulatory hub. embopress.org
Association with Meiotic Cohesin Subunits (e.g., REC8, RAD21L)
The proper localization and function of MEI4 are also influenced by components of the meiotic chromosome axis, including cohesin subunits. While direct interactions are still being elucidated, studies have shown that the proper localization of MEI4 foci on chromosome axes is dependent on the meiotic cohesin subunits REC8 and RAD21L. nih.gov In the absence of REC8 or RAD21L, the number of MEI4 foci is reduced, which correlates with a decrease in DSB formation. nih.gov This suggests a functional link between the cohesin-mediated chromosome structure and the recruitment or stabilization of the MEI4-containing DSB machinery. nih.gov The cohesin complex, which forms the core of the chromosome axes, may provide the necessary structural platform for the assembly of the RMM complex and subsequent DSB formation. nih.gov
Interactions with Chromosome Axis Components (e.g., HORMAD1, MEI1)
The proper localization and function of MEI4 are critically dependent on its interactions with proteins that form the meiotic chromosome axis. The chromosome axis acts as a scaffold for the recombination machinery, and MEI4's association with this structure is a key regulatory step.
HORMAD1: The HORMA domain-containing protein 1 (HORMAD1) is a component of the unsynapsed meiotic chromosome axis and is essential for the stable association of MEI4. nih.gov In mouse models, HORMAD1 is required for the proper localization of MEI4 to the chromosome axes. researchgate.net Analysis of Hormad1 knockout spermatocytes reveals a significant reduction in the number of axis-associated MEI4 foci. nih.gov This suggests that HORMAD1 plays a role in either recruiting or stabilizing MEI4 on the chromosomes, which is a prerequisite for DSB formation. nih.govresearchgate.net The recruitment pathway involves HORMAD1 localizing to the unsynapsed axes, where it then recruits another protein, IHO1. semanticscholar.org IHO1, in turn, is responsible for bringing the REC114-MEI4 complex to the chromosome axis. semanticscholar.orgpnas.org This hierarchical recruitment ensures that MEI4 is positioned correctly to execute its function.
MEI1: The meiosis-specific protein MEI1 is also indispensable for the proper localization of MEI4. researchgate.net Studies in Mei1 knockout mice have shown that MEI1 is required for the association of MEI4 with the chromosome axes. researchgate.netresearchgate.net The absence of MEI1 leads to a dramatic reduction in MEI4 foci on the chromosomes, a phenotype that mirrors the loss of DSB formation. nih.gov This indicates that MEI1 is a critical mediator of MEI4's connection to the chromosomal axis, a role that is independent of HORMAD1's function. researchgate.net
| Interacting Protein | Organism | Role in MEI4 Function | Experimental Evidence |
|---|---|---|---|
| HORMAD1 | Mouse | Required for stable localization of MEI4 to chromosome axes. nih.govresearchgate.net | Reduced axis-associated MEI4 foci in Hormad1-/- spermatocytes. nih.gov |
| MEI1 | Mouse | Essential for the association of MEI4 with chromosome axes. researchgate.netresearchgate.net | Reduced MEI4 foci in Mei1-/- spermatocytes. nih.gov |
Functional Relationships with SPO11 and TOPOVIBL
The central event in meiotic recombination initiation is the creation of DSBs by the catalytic core complex, TOPOVIL, which is composed of SPO11 and TOPOVIBL. researchgate.netnih.gov MEI4, along with its partners, plays a crucial regulatory role, controlling the activity of this enzymatic complex to ensure that DSBs are formed at the appropriate time and place.
MEI4 is part of a multi-protein complex, often referred to as the RMI or pre-DSB complex, which includes REC114 and IHO1 (the mammalian ortholog of yeast Mer2). researchgate.netembopress.org This complex is essential for activating the SPO11-TOPOVIBL catalytic machinery. semanticscholar.org The current model suggests that the axis-associated RMI complex directly interacts with and promotes the DSB-forming activity of TOPOVIL. researchgate.net The interaction between the REC114 component of the RMI complex and TOPOVIBL is thought to be a key part of this activation mechanism. embopress.org Therefore, MEI4 functions as an essential regulatory subunit, ensuring that the potent nuclease activity of SPO11-TOPOVIBL is unleashed only when the full machinery is correctly assembled on the meiotic chromosome axes. researchgate.netresearchgate.net The entire IHO1-REC114-MEI4 complex is thought to be the primary component controlling the catalytic activity of SPO11/TOPOVIBL. life-science-alliance.org
| Interacting Protein | Function | MEI4's Functional Relationship |
|---|---|---|
| SPO11 | Catalytic subunit that creates DNA double-strand breaks. nih.gov | MEI4, as part of the IHO1-REC114-MEI4 complex, regulates and activates the catalytic TOPOVIL (SPO11-TOPOVIBL) complex. semanticscholar.orgresearchgate.net |
| TOPOVIBL | Accessory protein essential for SPO11's catalytic activity. nih.gov |
Interaction with Transcriptional Co-regulators (e.g., Cuf2)
In the fission yeast Schizosaccharomyces pombe, the this compound also functions as a forkhead transcription factor that is a master regulator of middle-phase meiotic genes. embopress.orgresearchgate.net Its activity is modulated through interactions with transcriptional co-regulators, such as Cuf2.
Cuf2 is a nuclear regulator required for the timely activation and repression of a subset of middle-meiotic genes. embopress.org Research has revealed a direct physical and functional interaction between Cuf2 and Mei4. embopress.org Co-immunoprecipitation and bimolecular fluorescence complementation experiments have confirmed that Cuf2 and Mei4 are binding partners within the nucleus. embopress.org Cuf2's ability to associate with the promoters of its target genes is dependent on the presence of Mei4 and the Mei4-binding DNA elements (FLEX sites) within those promoters. embopress.org This indicates that Mei4 recruits Cuf2 to specific gene locations, where they then act together to either activate or repress transcription, ensuring the precise temporal expression of genes required for meiotic progression. embopress.org For instance, at the promoter of the fzr1+ gene, their association leads to increased RNA polymerase II recruitment and gene activation. embopress.org
This compound's DNA Binding Properties and Condensate Formation
Recent biochemical studies have elucidated the direct role of MEI4-containing complexes in interacting with DNA, leading to the formation of higher-order structures that are essential for recombination initiation.
MEI4 forms a stable heterotrimeric complex with REC114, consisting of two REC114 molecules and one MEI4 molecule. semanticscholar.orgnih.gov This Rec114-Mei4 (RM) complex binds cooperatively to DNA. semanticscholar.orgresearchgate.netnih.gov This binding is largely sequence-nonspecific, but the complex shows a marked preference for branched DNA structures, such as Holliday junctions, over simple duplex DNA. biorxiv.org This preference suggests the complex contains multiple DNA-binding sites. biorxiv.org Structural modeling and mutagenesis studies have identified two independent DNA-binding sites within the Rec114-Mei4 interaction domain. biorxiv.orgdoi.org These sites are arranged in a way that would facilitate the bridging of different DNA segments, a key feature for its role in condensate formation. biorxiv.orgdoi.org
The multivalent, cooperative DNA binding of the Rec114-Mei4 complex is the driving force for its assembly into large, reversible nucleoprotein clusters known as biomolecular condensates. nih.govnih.gov This process, a form of liquid-liquid phase separation, is highly dependent on the presence of DNA. nih.gov In vitro, the Rec114-Mei4 complex, which is dispersed in solution on its own, rapidly condenses with DNA to form micrometer-scale assemblies. nih.govnih.gov Mutations that impair the DNA-binding activity of the complex also disrupt condensate formation in vitro and abolish DSB formation in vivo, establishing a strong correlation between these processes. nih.gov These DNA-driven condensates are dynamic and can fuse, and they are believed to create localized hubs on the chromosome axis that recruit the SPO11 catalytic complex, thereby creating centers of DSB activity. researchgate.netnih.gov Single-molecule experiments have shown that the minimal Rec114-Mei4 complex can bridge DNA duplexes and exert force to condense DNA, providing a physical basis for its role in assembling the recombination machinery. semanticscholar.orgnih.gov
Cooperative DNA Binding Activity of this compound Complexes
Post-Translational Modifications Regulating this compound Functionality
The function of MEI4 and its associated complexes is further regulated by post-translational modifications, ensuring tight control over DSB formation.
In S. pombe, the function of Mei4p is linked to the cell cycle machinery through phosphorylation. The arrest of mei4 mutant cells before meiosis I is due to the inhibitory phosphorylation of the master cell cycle kinase Cdc2p on its Tyr-15 residue. pnas.orgpombase.org Mei4p directly activates the transcription of the cdc25+ gene, which encodes the phosphatase that removes this inhibitory phosphate (B84403) from Cdc2p, thereby acting as a rate-limiting factor for entry into the first meiotic division. pnas.orgpombase.org PomBase annotations indicate that Mei4 itself is a phosphoprotein, suggesting its activity may also be directly regulated by phosphorylation. pombase.org
In mice, ubiquitination appears to play a role in regulating the abundance of the pre-DSB complex. The loss of SKP1, a core component of the SCF (SKP1-Cullin-F-box) ubiquitin E3 ligase, leads to an increased accumulation of the IHO1-REC114-MEI4 complex on chromosome axes. oup.com This suggests that the SCF complex, potentially through a meiosis-specific F-box protein like FBXO47, targets components of the pre-DSB machinery for polyubiquitination and subsequent degradation, thereby controlling the levels of these critical factors. oup.com While direct ubiquitination of MEI4 was not shown, this finding points to a crucial regulatory layer controlling the stability and turnover of the entire MEI4-containing complex. oup.com
Effects of Phosphorylation on this compound Complex Dynamics
Phosphorylation, the addition of a phosphate group to a protein, is a key regulatory mechanism in many cellular processes, including meiosis. While direct and extensive studies on the phosphorylation of MEI4 itself and its specific effects on its complex dynamics are still emerging, the broader context of the protein complexes in which MEI4 functions is rich with evidence of phosphorylation-dependent regulation.
MEI4 is a core component of the pre-DSB complex, which also includes REC114 and IHO1 (in mammals) or Mer2 (in yeast). biologists.comembopress.org The activity of this complex is critical for the catalytic function of SPO11 in creating DSBs. The regulation of this complex is, in part, governed by phosphorylation events. For instance, in Saccharomyces cerevisiae, the phosphorylation of Mer2 is essential for the recruitment of both Mei4 and Rec114 to meiotic chromosomes. biologists.com This phosphorylation event, mediated by cyclin-dependent kinase (CDK) and Cdc7 kinase, acts as a critical signal to coordinate DNA replication with the onset of recombination. embopress.orgnih.gov
Furthermore, in S. cerevisiae, Rec114, a direct binding partner of Mei4, is also a target of phosphorylation. biologists.com This modification has been shown to downregulate DSB activity. biologists.com This suggests that the phosphorylation state of MEI4's binding partners can significantly influence the assembly, stability, and function of the entire pre-DSB complex, and by extension, the activity of MEI4.
In the fission yeast Schizosaccharomyces pombe, the this compound sequence contains several potential phosphorylation sites for protein kinase A, as well as multiple serine-rich regions that could be targets for various kinases. nih.gov Although the functional consequences of these specific potential phosphorylations on MEI4 have not been fully elucidated, their presence suggests a direct regulatory role for phosphorylation in modulating MEI4 activity.
The general principles of phosphorylation's impact on protein-protein interactions suggest that if MEI4 is phosphorylated at or near its binding interfaces, it could directly alter the stability and dynamics of its complex with REC114 and IHO1. nih.gov Such modifications can induce conformational changes that either promote or inhibit binding, thereby providing a switch-like mechanism to control the initiation of meiotic recombination. frontiersin.org
| Organism | Protein | Role of Phosphorylation | Kinase(s) Involved (if known) |
|---|---|---|---|
| S. cerevisiae | Mer2 | Essential for recruitment of Mei4 and Rec114 to chromosomes. biologists.com | CDK, Cdc7 embopress.orgnih.gov |
| S. cerevisiae | Rec114 | Downregulates DSB activity. biologists.com | Tel1 (ATM ortholog), Mec1 (ATR ortholog) biologists.com |
| S. pombe | Mei4 | Contains potential phosphorylation sites for protein kinase A. nih.gov | Protein Kinase A (potential) nih.gov |
Other Identified Post-Translational Modifications Impacting this compound Activity
Beyond phosphorylation, other PTMs are known to play a role in regulating the cellular machinery of which MEI4 is a part. These modifications add another layer of complexity to the control of meiotic recombination.
Ubiquitination: This process involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein, often targeting it for degradation. While direct ubiquitination of MEI4 has not been extensively documented, the SCF (SKP1-Cullin-F-box) ubiquitin E3 ligase complex has been shown to regulate the pre-DSB complex. oup.com Specifically, the SCF complex, through the meiosis-specific F-box protein FBXO47, targets HORMAD1 for polyubiquitination and subsequent degradation. oup.com HORMAD1 is a component of the meiotic chromosome axis and is required for the proper localization of MEI4. nih.gov By controlling the levels of HORMAD1, the SCF ubiquitin E3 ligase indirectly influences the accumulation of the IHO1-REC114-MEI4 complex on the chromosome axis, thereby preventing hyperactive DSB formation. oup.com
Glycosylation: The addition of sugar moieties to proteins can affect their folding, stability, and interactions. The UniProt database, a comprehensive resource for protein sequence and functional information, indicates that human MEI4 is subject to N-linked glycosylation at one site. uniprot.org The precise functional consequence of this glycosylation on MEI4 activity or its interaction with other proteins in the pre-DSB complex remains an area for future investigation.
Acetylation: The addition of an acetyl group, typically to lysine (B10760008) residues, is another important PTM. While direct evidence for MEI4 acetylation is limited, a binary interaction between human MEI4 and PAFAH1B3 (platelet-activating factor acetylhydrolase 1b, catalytic subunit 3) has been reported. uniprot.org PAFAH1B3 is an acetylhydrolase, an enzyme that removes acetyl groups. This interaction hints at a potential regulatory relationship involving acetylation, although further research is needed to confirm if MEI4 is a substrate for this enzyme and how acetylation might affect its function.
| Modification | Protein Target | Effect/Observation | Enzymes/Complexes Involved |
|---|---|---|---|
| Ubiquitination | HORMAD1 (regulates MEI4 complex) | Targets HORMAD1 for degradation, indirectly regulating MEI4 complex accumulation. oup.com | SCF Ubiquitin E3 Ligase (with FBXO47) oup.com |
| Glycosylation | Human MEI4 | Identified N-linked glycosylation site. uniprot.org Functional impact is unknown. | Not specified |
| Acetylation (potential) | Human MEI4 | Binary interaction with acetylhydrolase PAFAH1B3 suggests potential regulation. uniprot.org | PAFAH1B3 (potential) uniprot.org |
Genetic Regulation and Transcriptional Control of Mei4 Protein
Meiosis-Specific Transcriptional Activation of MEI4 Gene
The expression of the MEI4 gene is strictly limited to meiosis. In organisms like the fission yeast Schizosaccharomyces pombe, mei4+ is transcribed only in meiosis-proficient diploid cells after premeiotic DNA replication. nih.govtandfonline.com This indicates that its transcriptional activation is dependent on the initiation of the meiotic program rather than simply nutrient starvation, which is a trigger for sexual differentiation. nih.gov Studies using mei4::lacZ fusion genes in Saccharomyces cerevisiae have shown that MEI4 expression is meiosis-specific and requires both heterozygosity at the mating-type locus and nutrient limitation. nih.govnih.gov Northern blot analysis further supports that MEI4 gene expression is regulated at the transcriptional level. nih.govnih.gov Interestingly, transcription of mei4+ in S. pombe is severely reduced in mei4 mutant cells, suggesting a potential positive autoregulatory mechanism. nih.gov This early meiotic induction likely occurs before prophase I. nih.gov
Cis-Acting Regulatory Elements and Transcription Factor Binding Sites for MEI4 Expression
Transcriptional regulation is mediated by the interaction of transcription factors with specific DNA sequences known as cis-acting regulatory elements (CREs). wikipedia.orgmicrobiologyjournal.org Fine mapping analysis of the promoter regions of genes controlled by Mei4, particularly in S. pombe, has identified a consensus cis-acting element called FLEX. plos.org This element contains a heptamer core sequence, (G/A)TAAA(C/T)A, to which Mei4 protein binds. plos.org A AACA 3' flanking sequence is also frequently found immediately downstream of the FLEX core sequence. plos.org In S. pombe, the core DNA binding motif (GTAAAYA) for forkhead transcription factors, including Mei4, is well conserved. plos.org The presence of FLEX sequences near the cdc25+ gene in S. pombe has been shown to function as cis-regulatory elements for Mei4p. nih.gov
While Mei4p controls the transcription of its own gene in a positive feedback loop in S. pombe, other transcription factors that trigger the initial induction of mei4 have not been definitively identified. researchgate.net This initial activation might involve post-transcriptional mechanisms. researchgate.net
Regulation of Downstream Meiotic Genes by this compound
As a meiosis-specific transcription factor, MEI4 plays a pivotal role in controlling the expression of a large number of downstream meiotic genes. pnas.orgmolbiolcell.org In S. pombe, Mei4p is essential for the induction of a vast majority of middle-phase meiotic genes. plos.org Genome-wide analyses have demonstrated that the transcription of many middle-phase genes is significantly reduced in cells lacking mei4+. plos.org Mei4p simultaneously regulates target genes involved in various meiotic processes, including cell cycle progression, recombination initiation, and spore formation, thereby coordinating these events. pnas.org
Control of Middle-Phase Meiotic Gene Expression (e.g., cdc25+, fzr1+)
MEI4 is a key activator of middle-phase meiotic genes, which are crucial for meiotic nuclear divisions and spore formation. plos.org In S. pombe, Mei4p is an important target of regulation for the entry into meiosis I through its activation of cdc25+ transcription. nih.govpnas.orgnih.gov The cdc25+ gene, encoding a phosphatase that activates the Cdc2p kinase central to nuclear division, is transcriptionally upregulated by Mei4p. nih.govnih.gov The presence of FLEX sequences near cdc25+ serves as cis-regulatory elements for Mei4p binding and regulation. nih.gov Overexpression of Mei4p can lead to the early onset of meiotic nuclear division, highlighting its rate-limiting role in this process. nih.govpnas.org
Another example of a middle-phase gene regulated by Mei4 is fzr1+. plos.org Transcription of fzr1+ is markedly reduced in mei4 mutant cells. plos.org Mei4 interacts with the transcriptional co-regulator Cuf2 to control the timely expression of middle-phase genes, including fzr1+. plos.org Cuf2's function in target gene regulation and its association with promoters like fzr1+ are dependent on the presence of Mei4. plos.org Analysis of the fzr1+ promoter region reveals that two FLEX-like elements bound by Mei4 are required for Cuf2 occupancy, suggesting a cooperative mechanism. plos.org
Transcriptional Repression by this compound
While primarily known as a transcriptional activator of middle-phase meiotic genes, there is also evidence suggesting that Mei4 can be involved in transcriptional repression. In S. pombe, after homologous recombination is completed, Mei4 represses the expression of early-phase genes while activating middle-phase genes. plos.org Additionally, Mei4p has been proposed to regulate the down-regulation of wee1+ mRNA levels during meiosis. tandfonline.com This suggests a dual role for Mei4 in both activating and repressing gene expression at different stages of meiosis.
Mechanisms Preventing Ectopic this compound Expression (e.g., Mmi1-mediated regulation)
Given the critical role of MEI4 in initiating and coordinating meiotic events, its expression must be tightly repressed during vegetative growth to prevent untimely meiosis, which can be deleterious to cell viability. plos.orgnih.govembopress.orgresearchgate.net In Schizosaccharomyces pombe, a key mechanism for preventing ectopic expression of mei4 and other meiotic genes involves the RNA-binding protein Mmi1. plos.orgnih.govembopress.orgresearchgate.netresearchgate.net
Meiotic transcripts, including mei4, contain a cis-acting region called the Determinant of Selective Removal (DSR). embopress.orgresearchgate.net Mmi1 recognizes and binds to these DSR sequences. plos.orgembopress.orgresearchgate.netresearchgate.net During vegetative growth, Mmi1 forms nuclear foci and recruits the nuclear exosome, a complex responsible for RNA degradation, to these foci. plos.orgnih.govembopress.org This leads to the selective elimination of meiotic transcripts. plos.orgnih.govembopress.orgresearchgate.net The MTREC (Mtl1-Red1 core) or NURS (nuclear RNA silencing) complex, which includes the proteins Red1 and Mtl1, is required for the recruitment of the nuclear exosome to Mmi1 foci, facilitating the degradation of DSR-containing mRNAs. plos.orgembopress.orgresearchgate.net Red1 physically interacts with Mmi1 and the nuclear exosome subunit Rrp6. plos.orgembopress.org
Mmi1-mediated regulation prevents ectopic this compound expression not only by promoting mRNA degradation but also by tethering the meiotic transcripts to nuclear foci, thereby sequestering them from the translation machinery. nih.gov This multi-layered regulation ensures that this compound is only present at significant levels during the meiotic program. nih.gov Loss of Mmi1 function leads to the accumulation of meiotic transcripts and severe growth defects due to their untimely expression, a defect that can be alleviated by deleting mei4, highlighting mei4 as a crucial target of Mmi1-mediated elimination. plos.orgnih.govresearchgate.net
During meiosis, the DSR-Mmi1 system is turned off to allow the stable expression of meiosis-specific transcripts like mei4. researchgate.net In S. pombe, the master meiosis regulator Mei2 is proposed to sequester Mmi1 to a single nuclear dot, thereby inactivating the DSR-Mmi1 system. researchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 140702954 |
| cdc25+ (gene) | 24861285 |
| fzr1+ (gene) | 11633808 |
| Mmi1 (protein) | 10398021 |
| Cuf2 (protein) | 136367380 |
| Red1 (protein) | 46626454 |
| Mtl1 (protein) | 136372297 |
| Rrp6 (protein) | 136365912 |
| Mei2 (protein) | 136364871 |
| SPO11 (protein) | 140702953 |
| REC8 (protein) | 136366143 |
| RAD21L (protein) | 136376813 |
| HORMAD1 (protein) | 440151 |
| REC114 (protein) | 136365966 |
| MER2 (protein) | 136365066 |
| MER1 (protein) | 136365065 |
| MEK1 (protein) | 136364992 |
| RED1 (protein) | 136366142 |
Interactive Data Tables
Based on the search results, here are some potential data points that could be presented in interactive tables:
Table 1: Effect of Mei4 Deficiency on Middle-Phase Gene Expression (Example Data)
| Gene Name | Transcript Level in Wild-Type Meiosis | Transcript Level in mei4Δ Meiosis | Fold Change (mei4Δ / Wild-Type) | Citation |
| fzr1+ | High | Markedly Reduced / Undetectable | Low | plos.org |
| wtf13+ | High | Markedly Reduced | Low | plos.org |
| cdc25+ | High | Reduced | Low | nih.govpnas.org |
| cuf2+ | Induced during middle-phase | Reduced | Low | plos.org |
Table 2: Mei4 Binding to FLEX Elements (Conceptual based on search results)
| Promoter Region | Presence of FLEX Element | Sequence of FLEX Element (if identified) | Evidence of Mei4 Binding (e.g., Gel Shift Assay) | Citation |
| fzr1+ | Yes (Two FLEX-like) | (G/A)TAAA(C/T)A core | Yes (Required for Cuf2 occupancy) | plos.org |
| cdc25+ | Yes (Multiple FLEX) | GTAAAYA | Yes (Direct binding in vitro) | nih.gov |
| spo6+ | Yes (Two copies) | GTAAAYA | Yes (Sequence-dependent binding) | nih.govtandfonline.com |
Table 3: Mmi1-Mediated Repression of Meiotic Transcripts (Conceptual based on search results)
| Meiotic Transcript | Presence of DSR Sequence | Mmi1 Binding | Effect of Mmi1 on Transcript Level (Vegetative Cells) | Effect of mmi1Δ on Transcript Level (Vegetative Cells) | Citation |
| mei4 | Yes | Yes | Low (Eliminated) | High (Accumulation) | plos.orgnih.govembopress.orgresearchgate.netresearchgate.net |
| Other DSR-containing transcripts | Yes | Yes | Low (Eliminated) | High (Accumulation) | nih.govresearchgate.net |
Comparative Biology and Evolutionary Aspects of Mei4 Protein
Functional Conservation of MEI4 Protein Across Eukaryotes
This compound plays an evolutionarily conserved role in the formation of meiotic DNA double-strand breaks (DSBs), which are essential for initiating homologous recombination. This functional requirement for MEI4 in DSB formation has been demonstrated in diverse eukaryotes, including yeasts like Saccharomyces cerevisiae and Schizosaccharomyces pombe, as well as in mammals like mice. nih.govnih.govebi.ac.ukcapes.gov.br In S. cerevisiae, Mei4, along with Rec114 and Mer2, forms a complex required for DSB formation. ebi.ac.uknih.gov Similarly, in mice, MEI4 is required for meiotic DSB formation. nih.govnih.govcapes.gov.brnih.gov The absence of functional MEI4 in Mei4−/− mice leads to a deficiency in meiotic DSB formation. nih.govnih.govcapes.gov.br This conservation of function underscores the central and indispensable role of MEI4 in the meiotic program across vast evolutionary distances.
MEI4 is typically found localized in discrete foci on meiotic chromosome axes, a localization pattern observed in both yeasts and mice. nih.govnih.govcapes.gov.brnih.gov This localization is crucial for its function in promoting DSB formation on chromosome axes. nih.govnih.govcapes.gov.brnih.gov The association of MEI4 with chromosome axes is influenced by other meiotic proteins, such as HORMAD1 in mice and Mer2 in S. cerevisiae. nih.govnih.gov
Evolutionary Conservation of this compound Interaction Domains and Motifs
Studies have identified specific conserved motifs within MEI4 and REC114 that are required for their direct interaction. nih.govnih.govresearchgate.netdoi.orgresearchgate.netbiorxiv.org For instance, the N-terminal domain of MEI4 interacts with the C-terminal domain of REC114. genecards.orguniprot.org This interaction is not only conserved but is also essential for the stability of MEI4 in some organisms. genecards.orguniprot.org Structural predictions, such as those using AlphaFold2, suggest similar structural models for the minimal REC114-MEI4 complex across diverse taxa, despite low sequence similarity, highlighting the conservation of the interaction interface. biorxiv.org
Conserved disordered amino acids within intrinsically disordered regions (IDRs) of proteins, including those potentially in MEI4, can also play a role in phase separation and the formation of membraneless organelles involved in cellular processes like meiosis. elifesciences.org These conserved disordered residues, including "sticker" and "spacer" residues, often form continuous sequence motifs that are under evolutionary selection to support the formation of functional complexes. elifesciences.org
Interspecies Variations and Divergence in this compound-Dependent Mechanisms
While the core function of MEI4 in DSB formation is conserved, there are interspecies variations and divergence in the specific mechanisms and regulatory pathways involving MEI4. For example, the dependency of MEI4 localization on other proteins can vary between species. In S. cerevisiae, Mei4 localization is strongly dependent on Rec114 and Mer2. nih.gov In mammals, the association of IHO1 (an ortholog of Mer2) with the chromosome axis does not depend on MEI4 or REC114, but MEI4 focus formation is dependent on IHO1. nih.gov
Furthermore, some eukaryotic species, such as Neurospora crassa, Drosophila melanogaster, and Caenorhabditis elegans, appear to lack orthologs of MEI4 and REC114, as well as other proteins involved in DSB repair like MND1, HOP2, and DMC1. nih.govnih.govcapes.gov.brdoi.org This suggests the existence of alternative, MEI4-REC114-independent mechanisms for DSB formation in these organisms. nih.govnih.govcapes.gov.brdoi.org This highlights the evolutionary flexibility in achieving the essential outcome of meiotic DSB formation through different molecular pathways.
Variations can also exist in the specific protein-DNA interactions mediated by MEI4-containing complexes. While the structure of the REC114-MEI4 complex might be conserved, their DNA-binding properties can vary significantly across species. nih.gov
Phylogenomic Analysis of this compound Orthologs
Phylogenetic trees of MEI4 and REC114 indicate a relatively rapid divergence during evolution, even among closely related groups like yeasts. nih.gov This rapid divergence can make the identification of orthologs challenging using standard BLAST analysis alone. nih.gov However, phylogenomic approaches focusing on conserved motifs and secondary structure predictions have successfully identified putative orthologs in fungi, plants, and animals. nih.gov
Phylogenomic studies can also reveal evolutionary pressures acting on the MEI4 gene. For instance, evidence for positive selection on the MEI4 gene has been found in specific lineages, such as Muntiacus muntjak (the Indian muntjac). researchgate.net Such positive selection might indicate adaptation related to changes in chromosome organization or meiotic processes in these species.
The presence or absence of MEI4 orthologs in different lineages, as revealed by phylogenomic analysis, provides clues about the evolution of meiotic DSB formation pathways and their potential links to other meiotic processes like chromosome axis formation and DSB repair. nih.govnih.govcapes.gov.brdoi.org
Experimental Approaches and Methodologies in Mei4 Protein Research
Genetic Perturbation Studies of MEI4 Gene
Genetic perturbation is a cornerstone of functional genomics, allowing researchers to infer a gene's function by observing the consequences of its inactivation or alteration.
Generation and Characterization of MEI4 Knockout Models
To understand the essential role of MEI4, researchers have developed knockout models in various organisms, most notably in mice and the fission yeast Schizosaccharomyces pombe. nih.govnih.gov
In mice, the generation of Mei4 knockout (Mei4-/-) models has been instrumental. These mice are created by deleting the Mei4 gene, and the resulting phenotype is a complete failure to initiate meiotic DNA double-strand breaks (DSBs). nih.govnih.gov This leads to defects in homologous chromosome pairing and synapsis, ultimately causing sterility in both males and females. researchgate.net The phenotype of Mei4-/- mice is indistinguishable from that of Spo11-/- and Mei1-/- mice, highlighting the critical and non-redundant role of MEI4 in the same pathway. nih.gov Spermatocytes from Mei4-/- mice arrest at a zygotene-like stage, and analysis of seminiferous tubules reveals a significant increase in apoptotic cells. nih.govplos.orgresearchgate.net
Similarly, in S. pombe, disruption of the mei4+ gene results in a failure to complete meiosis I. nih.gov The mei4Δ mutants are able to mate, but the resulting diploid zygotes are unable to form spores (asporogenic) and arrest before the first meiotic division. nih.gov These knockout models unequivocally establish MEI4 as an essential protein for the initiation of meiotic recombination.
The characterization of these knockout models often involves a combination of histological analysis of reproductive tissues, cytological examination of chromosome dynamics in meiocytes, and molecular assays to detect markers of DSB formation and repair.
Table 1: Phenotypes of MEI4 Knockout Models
| Organism | Phenotype | Key Findings | References |
|---|---|---|---|
| Mus musculus (Mouse) | Male and female sterility; Arrest at zygotene-like stage; Absence of meiotic DSBs; Increased apoptosis in spermatocytes. | MEI4 is essential for the initiation of meiotic recombination. | nih.govnih.govresearchgate.netnih.govplos.orgresearchgate.net |
Mutagenesis Approaches to Elucidate MEI4 Protein Function
Beyond complete gene knockout, more subtle genetic manipulations through mutagenesis have provided deeper insights into the functional domains of the this compound. Site-directed mutagenesis, in particular, has been employed to alter specific amino acid residues and assess the impact on protein function.
In S. pombe, researchers have targeted highly conserved amino acids within the forkhead DNA-binding domain of the this compound. nih.gov When these mutated mei4 alleles were introduced into a mei4 null mutant, they failed to complement the meiotic defect, demonstrating that these specific amino acid substitutions severely compromised Mei4 function. nih.gov This confirmed the essential nature of the forkhead domain for Mei4's role as a meiosis-specific transcription factor. nih.gov
In mice, while specific site-directed mutagenesis studies on MEI4 are less detailed in the provided context, the identification of conserved sequence motifs (SSMs) across different species suggests that these regions are critical for function. nih.gov These SSMs are predicted to form α-helical or coiled-coil structures, which are often involved in protein-protein interactions. nih.gov Mutagenesis of these conserved motifs would be a logical next step to dissect the interaction surfaces of MEI4 with its binding partners.
Cytological and Advanced Imaging Techniques for this compound Analysis
Visualizing the this compound within the cellular landscape of meiosis has been crucial for understanding its spatiotemporal regulation and function.
Biochemical and Biophysical Characterization of this compound and Its Complexes
To comprehend the molecular mechanisms underlying MEI4 function, it is essential to study the protein and its interactions with other molecules directly. Biochemical and biophysical approaches have been pivotal in this regard.
In mice, MEI4 is known to form a complex with REC114 and IHO1. life-science-alliance.orgnih.govibs.frembopress.org This interaction is crucial, as the localization of MEI4 to chromosome axes is dependent on REC114. life-science-alliance.org Co-immunoprecipitation assays using extracts from mouse testes have demonstrated that REC114 can be pulled down with MEI4, confirming their association in vivo. life-science-alliance.org Further in vitro studies have shown a direct interaction between the N-terminal domain of MEI4 and the C-terminal domain of REC114. life-science-alliance.org
Biophysical techniques, such as multi-angle laser light scattering (MALLS), have been used to determine the stoichiometry of the REC114-MEI4 complex. nih.govembopress.org These analyses revealed that the complex can exist in both a 2:1 and a 4:2 ratio of REC114 to MEI4 molecules. nih.govembopress.org In Saccharomyces cerevisiae, the REC114-MEI4 complex is a heterotrimer. biorxiv.orgnih.gov
Furthermore, structural prediction tools like AlphaFold2 have been used to model the structure of the REC114-MEI4 interaction interface. nih.govbiorxiv.orgnih.govbiorxiv.org These models, supported by experimental data, provide a structural basis for understanding how these proteins come together to perform their function. biorxiv.orgnih.govbiorxiv.org Single-molecule experiments have even shown that the minimal REC114-MEI4 complex can bridge and condense DNA, suggesting a direct role in organizing chromatin for recombination. nih.govbiorxiv.org
Yeast two-hybrid assays have also been employed to identify and confirm interactions between MEI4 and its partners, such as REC114. life-science-alliance.orgnih.gov These biochemical and biophysical studies, combined with genetic and cytological data, are progressively building a comprehensive picture of how MEI4 functions at the molecular level to initiate the intricate process of meiotic recombination.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| DAPI |
| EdU |
Protein Purification and Complex Reconstitution
The biochemical characterization of MEI4 has often necessitated its purification, frequently as part of a larger protein complex. A common strategy involves the co-expression of MEI4 with its primary interaction partner, REC114, in bacterial systems like E. coli. oup.com This approach facilitates the formation of a stable REC114-MEI4 complex, which can then be purified using affinity chromatography techniques. oup.com
Researchers have employed various affinity tags, such as Strep-tag, polyhistidine-tag (His-tag), and Maltose-Binding Protein (MBP)-tag, fused to one of the protein components to enable selective purification. oup.comnih.gov Following initial capture on an affinity resin (e.g., Strep-Tactin or Nickel-NTA), the complex is often subjected to further purification steps, such as gel filtration chromatography, to isolate the complex from contaminants and to confirm its size and stoichiometry. oup.comnih.gov
The reconstitution of larger assemblies, such as the tripartite REC114-MEI4-IHO1 complex, has also been achieved. oup.comnih.gov This is typically done by mixing the purified REC114-MEI4 sub-complex with separately purified IHO1 protein. oup.com The stability and composition of these reconstituted complexes are then verified through methods like gel filtration. nih.gov
| Method | Purpose | Typical System/Tags | Reference |
| Co-expression | To produce stable MEI4-containing complexes | E. coli | oup.com |
| Affinity Chromatography | Initial purification of tagged proteins/complexes | Strep-tag, His-tag, MBP-tag | oup.comnih.gov |
| Gel Filtration | Further purification and size/stoichiometry analysis | Superdex, etc. | oup.comnih.gov |
| Complex Reconstitution | To assemble multi-protein complexes from purified components | Mixing purified sub-complexes | oup.comnih.gov |
Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Yeast Two-Hybrid)
To identify and confirm the interaction partners of MEI4, researchers have extensively used co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) assays. These techniques have been fundamental in establishing the direct interaction between MEI4 and REC114. nih.govnih.gov
In Co-IP experiments, cells are engineered to express tagged versions of the proteins of interest (e.g., GST-MEI4 and GFP-REC114). nih.gov An antibody targeting one of the tags is used to precipitate the "bait" protein from the cell lysate. If the "prey" protein is also pulled down, it indicates an interaction. nih.govjakemp.comyeastgenome.org This interaction between mouse MEI4 and REC114 has been demonstrated in HeLa cells and with in vitro synthesized proteins. nih.gov
The yeast two-hybrid system provides a genetic method for detecting protein-protein interactions. wikipedia.orgnews-medical.net In this assay, the proteins of interest are fused to the two separate domains of a transcription factor (a DNA-binding domain and an activation domain). An interaction between the proteins brings the two domains together, activating the transcription of a reporter gene. wikipedia.orgnews-medical.net Y2H assays have not only confirmed the MEI4-REC114 interaction but have also been used to map the specific domains responsible for this binding. nih.govnih.govnih.gov For instance, the C-terminal region of REC114 and the N-terminal region of MEI4 have been shown to be sufficient for their interaction. nih.gov
| Assay | Principle | Key Findings for MEI4 | Reference |
| Co-immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody against one component. | Confirmed interaction between MEI4 and REC114. | nih.govnih.gov |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor upon protein interaction in yeast. | Confirmed MEI4-REC114 interaction; mapped interacting domains; identified interaction with IHO1. | oup.comnih.govnih.govnih.gov |
DNA Binding Assays (e.g., EMSA, Single-Molecule Techniques)
The ability of the MEI4-containing complex to bind to DNA is central to its function. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a primary technique used to demonstrate this activity in vitro. nih.govnih.govbio-rad.com In an EMSA, a purified protein or protein complex is incubated with a DNA fragment. If the protein binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing gel than the free DNA, causing a "shift" in the band's position. bio-rad.comrsc.org Studies have shown that the purified REC114-MEI4 complex can bind to DNA substrates, resulting in such a shift. nih.gov
More advanced single-molecule techniques have provided deeper insights into the dynamics of this interaction. Methods like atomic force microscopy (AFM) and optical traps have been employed to visualize and manipulate individual protein-DNA complexes. nih.govnih.govelifesciences.org These studies have revealed that the REC114-MEI4 complex can bridge two or more DNA molecules and can condense DNA. nih.govnih.govelifesciences.org This DNA bridging and condensation activity is thought to be a key aspect of how the complex functions to promote the formation of DNA double-strand breaks during meiosis. nih.gov
| Assay | Principle | Key Findings for MEI4 | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | Retarded migration of a protein-DNA complex in a gel compared to free DNA. | The REC114-MEI4 complex binds to DNA. | nih.gov |
| Single-Molecule Techniques (AFM, Optical Traps) | Direct visualization and manipulation of individual molecules. | The REC114-MEI4 complex can bridge and condense DNA molecules. | nih.govnih.govelifesciences.org |
Structural Determination Methods (e.g., AlphaFold2 Modeling, NMR, SAXS)
Understanding the three-dimensional structure of MEI4 and its complexes is crucial for a mechanistic understanding of its function. While obtaining high-resolution crystal structures has been challenging, a combination of computational modeling and biophysical methods has provided significant structural insights.
AlphaFold2 , a deep learning-based protein structure prediction tool, has been used to generate high-quality models of the this compound and the REC114-MEI4 complex. nih.govproteinatlas.org These models predict that MEI4 possesses a series of alpha-helical repeats and that in the complex, two REC114 C-terminal helices "cup" an N-terminal helix of MEI4. nih.gov
These computational models have been experimentally validated using Nuclear Magnetic Resonance (NMR) spectroscopy . wikipedia.orgnih.govnih.gov By analyzing isotopically labeled proteins, NMR can provide information about the structure and dynamics of proteins in solution. wikipedia.orgbruker.com NMR experiments on the REC114-MEI4 complex have confirmed the helical nature of the interacting domains and provided data consistent with the AlphaFold-predicted structure. nih.govnih.gov
| Method | Principle | Contribution to MEI4 Research | Reference |
| AlphaFold2 Modeling | AI-based prediction of protein 3D structure from amino acid sequence. | Generated high-confidence structural models of MEI4 and the REC114-MEI4 complex. | nih.govproteinatlas.org |
| Nuclear Magnetic Resonance (NMR) | Exploits magnetic properties of atomic nuclei to determine structure and dynamics in solution. | Validated the AlphaFold model of the REC114-MEI4 complex, confirming helical structures. | nih.govnih.gov |
| Small-Angle X-ray Scattering (SAXS) | Measures the scattering of X-rays by a protein in solution to determine its overall shape and size. | Provided experimental data supporting the overall architecture of MEI4-containing complexes. | nih.govscienceopen.com |
Transcriptomic and Proteomic Analyses Related to this compound
Investigating the expression patterns of the MEI4 gene and the corresponding protein provides critical context for its function. Transcriptomic and proteomic approaches have been essential in defining when and where MEI4 is active.
Gene Expression Profiling (e.g., Northern Blot, RNA-Seq)
The expression of the MEI4 gene is tightly regulated, with its transcripts being most abundant during meiosis. Northern blot analysis has been a key technique to demonstrate this meiosis-specific expression. oup.comnih.govnih.gov In this method, RNA extracted from different tissues or at different developmental stages is separated by gel electrophoresis, transferred to a membrane, and probed with a labeled DNA sequence corresponding to the MEI4 gene. nih.gov Studies in mice have shown that Mei4 mRNA is highly expressed in the testes and embryonic ovaries, with peak expression occurring during the early stages of meiotic prophase when double-strand breaks are formed. nih.gov
More recently, RNA-sequencing (RNA-Seq) has provided a more comprehensive and quantitative view of gene expression. yeastgenome.orgxenbase.orgproteinatlas.org RNA-Seq data from various organisms and tissues confirms the specialized expression pattern of MEI4, showing it to be significantly upregulated in meiotic cells. xenbase.orgproteinatlas.orgproteinatlas.org This high-throughput approach allows for detailed comparisons of expression levels across different conditions and in various mutant backgrounds.
| Technique | Principle | Key Findings for MEI4 | Reference |
| Northern Blot | Detection of specific RNA sequences in a sample using a labeled probe. | Demonstrated meiosis-specific expression of MEI4 mRNA in testes and ovaries. | oup.comnih.govnih.gov |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of all RNA molecules in a sample to quantify expression levels. | Confirmed and quantified the meiosis-specific upregulation of MEI4 expression. | yeastgenome.orgxenbase.orgproteinatlas.org |
Protein Expression and Stability Analyses (e.g., Western Blot)
To complement gene expression data, the analysis of this compound levels is performed, primarily using Western blotting . nih.govbio-rad.comelifesciences.org This technique involves separating proteins from a cell or tissue extract by gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using a specific antibody. bio-rad.comlabxchange.org
Western blot analyses have confirmed that this compound expression mirrors its mRNA expression pattern, with levels increasing significantly during meiotic prophase in spermatocytes. nih.gov This method has also been crucial for assessing the impact of various mutations on this compound levels. For example, in the absence of certain meiotic proteins like HORMAD1, the localization of MEI4 to chromosomes is affected, but Western blotting has shown that the total amount of this compound in the cell remains unchanged. nih.gov Furthermore, studies have indicated that the stability of the this compound is dependent on its interaction with REC114. uniprot.orggenecards.org
| Technique | Principle | Key Findings for MEI4 | Reference |
| Western Blot | Detection of a specific protein in a sample using an antibody. | Confirmed meiosis-specific expression of this compound; assessed protein levels in mutant backgrounds. | nih.govelifesciences.org |
| Protein Stability Analysis | Investigating factors that affect protein half-life and degradation. | The stability of this compound is dependent on its interaction with REC114. | uniprot.orggenecards.org |
Chromatin Immunoprecipitation (ChIP) for DNA Occupancy Studies
Chromatin Immunoprecipitation (ChIP) is a powerful experimental technique used to investigate the interaction between proteins and DNA within the natural context of the cell. thermofisher.com This methodology allows researchers to capture a snapshot of where specific proteins are bound to the genome at a given moment. thermofisher.com The process typically begins with crosslinking proteins to DNA, followed by cell lysis and chromatin fragmentation. An antibody specific to the protein of interest—in this case, MEI4—is used to immunoprecipitate the protein-DNA complexes. Finally, the DNA is purified and can be analyzed to identify the specific genomic sequences the protein was bound to. thermofisher.comuoc.edu When coupled with high-throughput sequencing (ChIP-seq), this technique provides a genome-wide map of the protein's binding sites.
In the study of meiosis, ChIP-based approaches have been instrumental in elucidating the genomic localization of key proteins. The this compound is essential for the formation of DNA double-strand breaks (DSBs), a critical step for initiating meiotic recombination. biologists.comnih.gov While cytological analyses have shown that MEI4 localizes to the axes of meiotic chromosomes, ChIP-seq has provided a much higher resolution view of its specific DNA occupancy. nih.govnih.gov
Detailed Research Findings from MEI4 ChIP-seq
Recent research utilizing ChIP-seq in mouse spermatocytes has precisely mapped the genomic locations of MEI4 binding. biorxiv.org This has been crucial in understanding how it is recruited to specific sites to perform its function.
A key finding is that MEI4 enrichment is specifically detected at genomic locations destined to become DSB hotspots. biorxiv.org In mice, the location of these hotspots is primarily determined by the PRDM9 protein, which deposits histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) marks. biorxiv.orgnih.gov ChIP-seq experiments have demonstrated that MEI4 is recruited to these PRDM9-defined sites. biorxiv.org The analysis of MEI4 ChIP-seq peaks showed a significant overlap with sites of DSB formation, which are mapped by detecting the recombinase DMC1. biorxiv.org
The recruitment of MEI4 is a highly regulated process involving other key meiotic proteins. Studies in mutant mice have revealed the following dependencies for MEI4 localization at DSB hotspots:
PRDM9-Dependence : In mice lacking a functional PRDM9 protein (Prdm9KO), MEI4 is not detected by ChIP-seq at its usual hotspot locations. biorxiv.org This indicates that the PRDM9-mediated histone methylation is a prerequisite for the stable binding of MEI4 that can be detected by this method. biorxiv.org
IHO1-Independence for Recruitment : The protein IHO1 is also essential for DSB formation. However, ChIP-seq analysis in Iho1KO mice showed that MEI4 binding at hotspots is not lost. This suggests that MEI4 is recruited to hotspots independently of IHO1. biorxiv.org
SPO11-Independence : The localization of MEI4 on chromosome axes and at hotspots does not depend on the presence of SPO11, the enzyme that catalyzes the DNA breaks. nih.govbiorxiv.org This places MEI4 upstream of the actual cleavage event, consistent with its role as a structural component of the DSB machinery. nih.gov
Interestingly, while MEI4 is required for DSB formation at "default" hotspots that are active in the absence of PRDM9, MEI4 binding is not detected by ChIP-seq at these sites under the experimental conditions used. biorxiv.org This could be due to lower sensitivity or a different mode of interaction at these locations. biorxiv.org
The table below summarizes the key findings from MEI4 ChIP-seq experiments in various mouse models, highlighting the protein's specific association with DSB hotspots and the factors governing its recruitment.
Interactive Data Table: MEI4 ChIP-seq Findings at DSB Hotspots
| Genotype | MEI4 ChIP-seq Signal at PRDM9-dependent Hotspots | Key Finding | Reference |
|---|---|---|---|
| Wild Type (WT) | Strong Enrichment | MEI4 specifically localizes to DSB hotspots defined by PRDM9. | biorxiv.org |
| Spo11KO | Strong Enrichment | MEI4 recruitment to hotspots is independent of DSB formation. | biorxiv.org |
| Prdm9KO | No Enrichment Detected | Recruitment of MEI4 to hotspots is dependent on PRDM9 activity. | biorxiv.org |
Q & A
Q. What is the primary role of MEI4 in meiosis, and how is its function experimentally validated?
MEI4 is essential for initiating meiotic recombination by promoting DNA double-strand break (DSB) formation in unsynapsed chromosomal regions. Its role is validated through knockout (KO) mouse models, where Mei4−/− mice exhibit sterility due to defective DSB formation and synapsis failure. Methodologies include cytological analysis of chromosome axes (e.g., immunofluorescence for MEI4 foci) and functional assays like DMC1-SSDS mapping to identify DSB hotspots .
Q. Which proteins interact with MEI4 to facilitate DSB formation, and how are these interactions studied?
MEI4 forms a complex with REC114 and IHO1/CCDC36 (termed the MCD recombinosome), critical for DSB activation. Interaction studies use co-immunoprecipitation (Co-IP) in testis lysates and structural analyses (e.g., yeast two-hybrid assays). For example, mouse REC114 and MEI4 directly bind via conserved N-terminal motifs, validated through truncation mutagenesis and biochemical pull-downs .
Advanced Research Questions
Q. How does MEI4 localize to DSB hotspots, and what methodologies identify its genomic binding sites?
MEI4 localization is directed by PRDM9, which deposits H3K4me3 marks at recombination hotspots. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) in synchronized mouse spermatocytes (leptotene/zygotene stages) reveals MEI4 enrichment at PRDM9-defined hotspots. Normalization using Mei4 KO controls and peak-calling algorithms (e.g., Irreproducible Discovery Rate) distinguish specific binding. Intriguingly, MEI4 persists at hotspots in Spo11 KO mice (lacking DSBs), suggesting DSB-independent recruitment .
Q. What experimental models elucidate MEI4’s role in DSB regulation, and how do they address contradictory data?
Key models include:
- Spo11KO mice : MEI4 binding increases (3817 vs. 1566 peaks in WT), indicating DSB absence prolongs MEI4 association .
- Iho1KO mice : MEI4 shifts from axis-associated foci to off-axis regions, reducing DSB formation despite retained genomic binding. This is resolved via combined cytological (focus counts) and ChIP-seq data .
- Hormad1 mutants : Impaired MEI4 axis recruitment, linking axis integrity to MEI4 function .
Q. How do pathogenic MEI4 variants disrupt function, and what assays assess their impact?
Bi-allelic MEI4 missense variants (e.g., p.Arg321Trp) reduce DNA binding without affecting protein stability. Methodologies:
- DNA pull-down assays : Quantify MEI4-DNA interaction in HEK293T cells transfected with WT/mutant constructs .
- Mouse knock-in (KI) models : Recapitulate human variants (e.g., female Mei4 KI mice show oogenesis arrest), analyzed via histology and fertility assays .
- Western blotting : Confirms stable protein expression despite functional defects .
Methodological Considerations
Q. What are best practices for detecting MEI4 in meiotic cells, and how are antibodies validated?
- Antibody selection : Use antibodies validated for specificity in KO controls (e.g., 29892-1-AP for WB/IHC in mice/humans) .
- Titration : Optimize concentrations for low-abundance targets (e.g., MEI4 in leptotene spermatocytes) .
- Cytological protocols : Combine guinea pig and rabbit anti-MEI4 antibodies to reduce background in immunofluorescence .
Q. How is MEI4’s dynamic association with chromosome axes quantified during meiosis?
- Time-resolved focus counts : Track MEI4 foci in spermatocytes staged by SYCP3 staining (preleptotene to pachynema). Median focus numbers decrease from ~200 (leptotene) to <50 (zygotene) .
- Cohesin mutants : Assess MEI4 axis recruitment in Rec8 or Rad21L KO mice, revealing dependencies on axis structure .
Data Contradictions and Resolutions
Q. Why does MEI4 show divergent localization patterns between yeast and mammals?
In S. cerevisiae, MEI4 binds non-hotspot regions, whereas 96.5% of mouse MEI4 peaks overlap DSB hotspots. This reflects PRDM9’s evolutionary role in hotspot specification in mammals. Resolved via cross-species ChIP-seq comparisons and structural analysis of MEI4-REC114 complexes .
Q. How can MEI4 persist at hotspots in the absence of DSBs (e.g., Spo11KO)?
MEI4’s genomic binding is DSB-independent but requires PRDM9 and H3K4me3. Increased MEI4 signal in Spo11 KO suggests DSB repair feedback normally displaces MEI4, absent in mutants. Validated via normalized ChIP-seq in synchronized cells .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
